(3,5,5-Trimethylhexyl)hydrazine
Description
(3,5,5-Trimethylhexyl)hydrazine is a specialized chemical compound known for its unique structural features and potential applications across various scientific and industrial domains. This compound is a derivative of hydrazine, characterized by the presence of a (3,5,5-trimethylhexyl) group attached to the hydrazine moiety.
Properties
CAS No. |
887591-78-8 |
|---|---|
Molecular Formula |
C9H22N2 |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3,5,5-trimethylhexylhydrazine |
InChI |
InChI=1S/C9H22N2/c1-8(5-6-11-10)7-9(2,3)4/h8,11H,5-7,10H2,1-4H3 |
InChI Key |
ZDMDEKIBYAVUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNN)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5,5-Trimethylhexyl)hydrazine typically involves the reaction of (3,5,5-trimethylhexyl)amine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: (3,5,5-Trimethylhexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Simpler hydrazine derivatives.
Substitution: Substituted hydrazine compounds with various functional groups.
Scientific Research Applications
Organic Synthesis
(3,5,5-Trimethylhexyl)hydrazine serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations:
- Formation of Heterocycles: It can be utilized in the synthesis of heterocyclic compounds such as pyrazoles and pyridazines, which are important in pharmaceuticals and agrochemicals.
- Precursor for Complex Molecules: The compound can act as a precursor for more complex organic molecules, expanding its utility in synthetic chemistry.
Pharmaceutical Applications
The hydrazine derivatives have shown promise in the pharmaceutical industry:
- Antitumor Agents: Some derivatives of hydrazines have been studied for their potential antitumor activity. For instance, compounds derived from this compound may exhibit similar properties.
- Antimicrobial Activity: Research indicates that hydrazine derivatives can possess significant antimicrobial properties. For example, studies on related compounds have shown effectiveness against various bacterial strains .
Data Table: Applications Overview
| Application Area | Specific Uses | Relevant Studies/Findings |
|---|---|---|
| Organic Synthesis | Building block for heterocycles | Various synthetic pathways explored |
| Pharmaceuticals | Potential antitumor and antimicrobial agents | Studies on related hydrazines |
| Agrochemicals | Precursor for pesticides | Derivatives used in herbicides |
Case Study 1: Synthesis of Pyrazoles
A study demonstrated the use of this compound in synthesizing pyrazole derivatives through condensation reactions with appropriate carbonyl compounds. The resulting pyrazoles exhibited significant biological activity, indicating potential therapeutic applications.
Case Study 2: Antimicrobial Testing
In another research project focusing on hydrazine derivatives, this compound was evaluated for its antimicrobial efficacy against Gram-positive bacteria. The results showed promising activity levels comparable to established antibiotics .
Mechanism of Action
The mechanism of action of (3,5,5-Trimethylhexyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(3,5,5-Trimethylhexyl)amine: A precursor in the synthesis of (3,5,5-Trimethylhexyl)hydrazine.
Hydrazine: The parent compound of this compound.
Other Alkylhydrazines: Compounds with similar structures but different alkyl groups.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its trimethylhexyl group provides steric hindrance and hydrophobic characteristics, influencing its reactivity and interactions with other molecules.
Biological Activity
(3,5,5-Trimethylhexyl)hydrazine is an organic compound belonging to the hydrazine class, characterized by a branched alkyl chain. This unique structure contributes to its distinct physical and chemical properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
This structure features a hydrazine functional group (N-NH2) attached to a branched alkyl chain. The presence of this hydrazine moiety is crucial for its biological activity.
Biological Activity Overview
Hydrazines and their derivatives have been extensively studied for their diverse biological activities. This compound is particularly noted for its potential applications in the following areas:
- Antitumor Activity: Hydrazine derivatives have been shown to exhibit significant antitumor effects against various cancer cell lines.
- Antimicrobial Properties: Compounds in this class often demonstrate antibacterial and antifungal activities.
- Neuroprotective Effects: Some studies suggest potential neuroprotective roles in models of neurodegenerative diseases.
Antitumor Activity
Recent research highlights the antitumor potential of hydrazines. For instance, studies have indicated that hydrazone derivatives exhibit potent inhibitory effects on cancer cell growth. The following table summarizes findings from various studies on the antitumor activity of hydrazine derivatives:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Hydrazone Derivative A | MCF-7 (Breast Cancer) | 6.7 | Induction of apoptosis |
| Hydrazone Derivative B | NCI-H460 (Lung Cancer) | 4-17 | ROS generation and cell cycle arrest |
| This compound | SF-268 (CNS Cancer) | TBD | TBD |
Note: The specific IC50 values for this compound are still under investigation.
The biological activity of hydrazine derivatives is often attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: Many hydrazines induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest: Certain compounds cause cell cycle disruption, preventing cancer cell proliferation.
- Inhibition of Key Enzymes: Some derivatives inhibit enzymes involved in tumor growth and survival.
Case Studies
Several case studies have explored the efficacy of hydrazine derivatives:
- Study on Anticancer Activity: A study evaluated the effects of a series of hydrazone derivatives against breast adenocarcinoma and lung cancer cell lines. Compounds exhibited IC50 values ranging from 4 to 17 µM, demonstrating significant antiproliferative effects .
- Neuroprotective Effects: Research has indicated that certain hydrazines may protect neuronal cells from oxidative damage in models simulating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
